molecular formula C20H20N2O3 B13888541 Benzyl 5-piperazin-1-yl-1-benzofuran-2-carboxylate

Benzyl 5-piperazin-1-yl-1-benzofuran-2-carboxylate

Katalognummer: B13888541
Molekulargewicht: 336.4 g/mol
InChI-Schlüssel: BZJMZBWXSOMVDR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzyl 5-piperazin-1-yl-1-benzofuran-2-carboxylate is a chemical compound that belongs to the class of benzofuran derivatives Benzofuran compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 5-piperazin-1-yl-1-benzofuran-2-carboxylate typically involves the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenol derivatives and suitable reagents.

    Introduction of the Piperazine Moiety: The piperazine group is introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the benzofuran core.

    Esterification: The final step involves the esterification of the carboxylic acid group with benzyl alcohol to form the benzyl ester.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Benzyl 5-piperazin-1-yl-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the benzofuran ring to a dihydrobenzofuran.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups onto the benzofuran or piperazine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran-2-carboxylic acid, while reduction may produce benzyl 5-piperazin-1-yl-1-dihydrobenzofuran-2-carboxylate.

Wissenschaftliche Forschungsanwendungen

Benzyl 5-piperazin-1-yl-1-benzofuran-2-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of Benzyl 5-piperazin-1-yl-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The piperazine moiety can interact with neurotransmitter receptors, while the benzofuran core may interact with enzymes or other proteins. These interactions can modulate biological processes, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Ethyl 5-piperazin-1-yl-1-benzofuran-2-carboxylate: Similar structure but with an ethyl ester group instead of a benzyl ester.

    5-(1-Piperazinyl)-1-benzofuran-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.

Uniqueness

Benzyl 5-piperazin-1-yl-1-benzofuran-2-carboxylate is unique due to its specific combination of functional groups, which can result in distinct biological activities and chemical reactivity compared to similar compounds.

Eigenschaften

Molekularformel

C20H20N2O3

Molekulargewicht

336.4 g/mol

IUPAC-Name

benzyl 5-piperazin-1-yl-1-benzofuran-2-carboxylate

InChI

InChI=1S/C20H20N2O3/c23-20(24-14-15-4-2-1-3-5-15)19-13-16-12-17(6-7-18(16)25-19)22-10-8-21-9-11-22/h1-7,12-13,21H,8-11,14H2

InChI-Schlüssel

BZJMZBWXSOMVDR-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCN1)C2=CC3=C(C=C2)OC(=C3)C(=O)OCC4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.